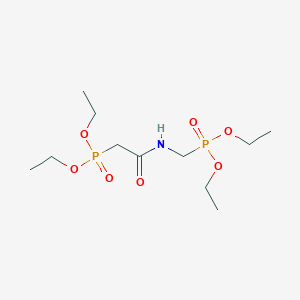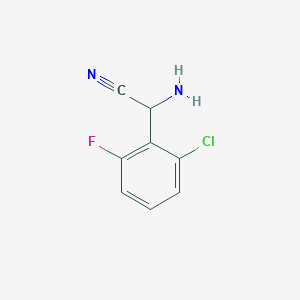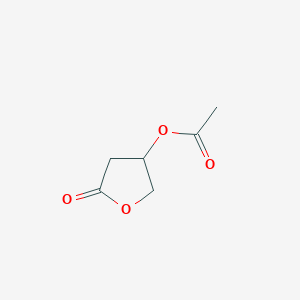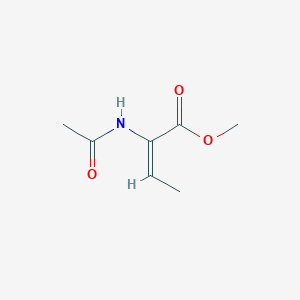
4-(Propan-2-yloxy)-3-(4-sulfamoylbenzenesulfonamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-(propan-2-yloxy)-3-(4-sulfamoylbenzènesulfonamido)benzoïque est un composé organique complexe qui comporte un noyau d’acide benzoïque substitué par un groupe propan-2-yloxy et un groupe sulfamoylbenzènesulfonamido
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 4-(propan-2-yloxy)-3-(4-sulfamoylbenzènesulfonamido)benzoïque implique généralement plusieurs étapes :
Formation du noyau d’acide benzoïque : Le noyau d’acide benzoïque peut être synthétisé par l’oxydation du toluène à l’aide de permanganate de potassium en milieu acide.
Introduction du groupe propan-2-yloxy : Le groupe propan-2-yloxy peut être introduit par une réaction d’éthérification. Cela implique de faire réagir le dérivé de l’acide benzoïque avec du propan-2-ol en présence d’un catalyseur acide fort tel que l’acide sulfurique.
Fixation du groupe sulfamoylbenzènesulfonamido : Le groupe sulfamoylbenzènesulfonamido peut être fixé par une réaction de sulfonation suivie d’une amination. Cela implique de faire réagir le dérivé de l’acide benzoïque avec de l’acide chlorosulfonique pour introduire le groupe chlorure de sulfonyle, qui est ensuite réagi avec une amine appropriée pour former le groupe sulfamoylbenzènesulfonamido.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et du recyclage des réactifs.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-(propan-2-yloxy)-3-(4-sulfamoylbenzènesulfonamido)benzoïque peut subir divers types de réactions chimiques, notamment :
Oxydation : Le noyau d’acide benzoïque peut être davantage oxydé pour former des acides carboxyliques plus complexes.
Réduction : Le groupe sulfonamido peut être réduit pour former des amines.
Substitution : Le groupe propan-2-yloxy peut être substitué par d’autres groupes alcoxy ou groupes fonctionnels.
Réactifs et conditions usuels
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Hydrure de lithium et d’aluminium ou borohydrure de sodium.
Substitution : Halogénoalcanes ou alcools en présence d’un acide ou d’une base forte.
Principaux produits
Oxydation : Formation d’acides carboxyliques plus complexes.
Réduction : Formation d’amines.
Substitution : Formation de divers acides benzoïques substitués par des groupes alcoxy ou fonctionnels.
4. Applications de la recherche scientifique
L’acide 4-(propan-2-yloxy)-3-(4-sulfamoylbenzènesulfonamido)benzoïque a plusieurs applications de la recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules organiques plus complexes.
Médecine : Enquête sur son potentiel comme intermédiaire pharmaceutique ou ingrédient actif.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements.
Applications De Recherche Scientifique
4-(Propan-2-yloxy)-3-(4-sulfamoylbenzenesulfonamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-(propan-2-yloxy)-3-(4-sulfamoylbenzènesulfonamido)benzoïque dépend de son application spécifique. En chimie médicinale, il peut agir comme un inhibiteur enzymatique en se liant au site actif de l’enzyme et en empêchant la liaison du substrat. Les cibles moléculaires et les voies impliquées varieraient en fonction de l’enzyme ou de la protéine spécifique étudiée.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-(propan-2-yloxy)benzoïque : Il n’a pas le groupe sulfamoylbenzènesulfonamido.
Acide 3-(4-sulfamoylbenzènesulfonamido)benzoïque : Il n’a pas le groupe propan-2-yloxy.
Acide 4-(méthoxy)-3-(4-sulfamoylbenzènesulfonamido)benzoïque : Structure similaire mais avec un groupe méthoxy au lieu d’un groupe propan-2-yloxy.
Unicité
L’acide 4-(propan-2-yloxy)-3-(4-sulfamoylbenzènesulfonamido)benzoïque est unique en raison de la présence à la fois du groupe propan-2-yloxy et du groupe sulfamoylbenzènesulfonamido. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C16H18N2O7S2 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
4-propan-2-yloxy-3-[(4-sulfamoylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H18N2O7S2/c1-10(2)25-15-8-3-11(16(19)20)9-14(15)18-27(23,24)13-6-4-12(5-7-13)26(17,21)22/h3-10,18H,1-2H3,(H,19,20)(H2,17,21,22) |
Clé InChI |
NRMPDWXYZCWNID-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12108727.png)
![N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12108735.png)

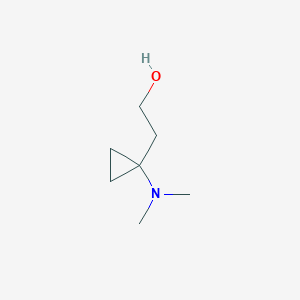



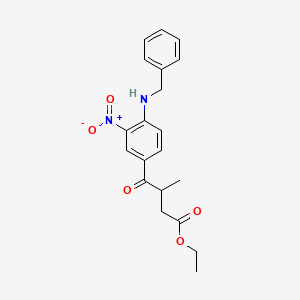
![1-[1-(Aminomethyl)cycloheptyl]propan-1-ol](/img/structure/B12108783.png)
